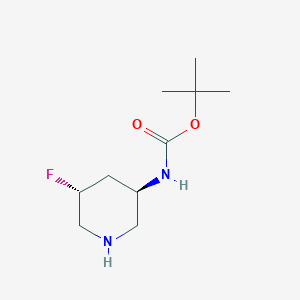
tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate
Description
Scientific Research Applications
Isomorphous Crystal Structures
The study by Baillargeon et al. (2017) focuses on the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate variants. These compounds are part of an isostructural family and are linked via hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Synthesis as an Intermediate in Biologically Active Compounds
Tert-butyl carbamates are important intermediates in synthesizing biologically active compounds such as omisertinib (AZD9291), as explored by Zhao et al. (2017). They developed a rapid synthetic method for tert-butyl carbamate compounds, proving their significance in pharmaceutical chemistry (Zhao et al., 2017).
Structural Characterization and Hydrogen Bond Interplay
Das et al. (2016) synthesized and characterized two tert-butyl carbamate derivatives, studying their crystal structures through X-ray diffraction. They focused on the interplay of strong and weak hydrogen bonds in the molecular architecture of these compounds (Das et al., 2016).
Photoredox-Catalyzed Cascade Reactions
Wang et al. (2022) reported on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate as an amidyl-radical precursor. This study highlights the role of tert-butyl carbamates in innovative photocatalyzed protocols for assembling complex chemical structures (Wang et al., 2022).
Application in Natural Product Synthesis
Tang et al. (2014) researched the synthesis of (R)-tert-butyl carbamate, an intermediate in producing natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines. Their work demonstrates the utility of tert-butyl carbamates in synthesizing bioactive natural products (Tang et al., 2014).
Crystallographic Studies for Structure Determination
Kant et al. (2015) conducted synthetic and crystallographic studies of tert-butyl carbamate derivatives, aiming to understand their molecular structure and interactions in crystal form (Kant et al., 2015).
Development of Stereoselective Synthesis Methods
Wang et al. (2017) described a stereoselective synthesis route for tert-butyl carbamate isomers, crucial in creating factor Xa inhibitors. This research shows the application of tert-butyl carbamates in developing stereoselective synthetic methods for therapeutic agents (Wang et al., 2017).
Application in Protease Inhibitor Synthesis
Ghosh et al. (2017) discussed the enantioselective synthesis of tert-butyl carbamate derivatives, used as building blocks for novel protease inhibitors. This work underlines the role of tert-butyl carbamates in synthesizing specific inhibitors for therapeutic purposes (Ghosh et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142859 | |
| Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate | |
CAS RN |
1363378-07-7 | |
| Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R,5R)-5-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





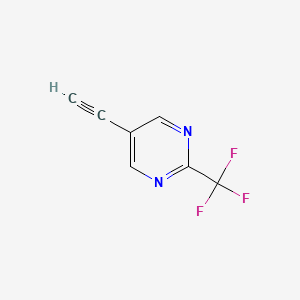
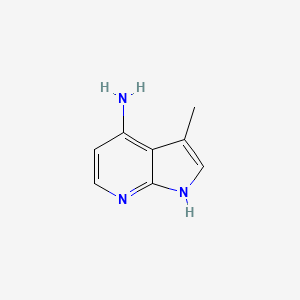
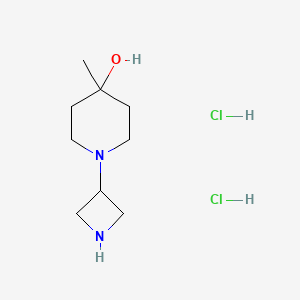
![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)

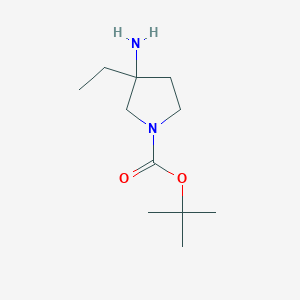
![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)
